molecular formula C17H17ClN2O4 B5732313 ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate

ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate

Cat. No. B5732313
M. Wt: 348.8 g/mol
InChI Key: QKJUAPWXZICMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate, also known as CMAB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMAB is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. In

Mechanism of Action

The mechanism of action of ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate involves the selective binding of the compound to proteases through the carbonyl and amide groups in its structure. The presence of a protease causes the carbonyl group to undergo a nucleophilic attack, resulting in the cleavage of the amide bond and the release of a fluorescent signal.
Biochemical and Physiological Effects:
ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate has been shown to be non-toxic to cells and tissues, making it a safe and effective tool for studying protease activity in biological samples. The compound has also been shown to be stable under a wide range of pH and temperature conditions, further enhancing its usefulness in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate in lab experiments is its ability to selectively detect the presence of proteases in biological samples. This makes it a valuable tool for studying the role of proteases in various physiological processes. However, one limitation of ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate is its relatively low sensitivity compared to other fluorescent probes. This may require higher concentrations of ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate to be used in experiments, which could potentially affect the results.

Future Directions

There are several potential future directions for research involving ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate. One area of interest is the development of new fluorescent probes based on the structure of ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate that could have higher sensitivity and selectivity for proteases. Another potential direction is the use of ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate in studying the role of proteases in disease processes, such as cancer and inflammation. Overall, the versatility and potential applications of ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate make it an exciting area of research in the field of biochemistry and molecular biology.

Synthesis Methods

The synthesis of ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate involves the reaction of 3-chloro-4-methoxyaniline with ethyl 4-aminobenzoate in the presence of triethylamine and ethyl chloroformate. The resulting product is then purified through recrystallization to obtain ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate in high yield and purity.

Scientific Research Applications

Ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate has been studied for its potential use as a fluorescent probe for detecting the presence of proteases, which are enzymes that break down proteins. ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate is able to selectively bind to proteases and undergo a chemical reaction that results in the release of a fluorescent signal. This makes ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate a useful tool for studying the activity of proteases in biological samples.

properties

IUPAC Name

ethyl 4-[(3-chloro-4-methoxyphenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-3-24-16(21)11-4-6-12(7-5-11)19-17(22)20-13-8-9-15(23-2)14(18)10-13/h4-10H,3H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJUAPWXZICMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(3-chloro-4-methoxyphenyl)carbamoyl]amino}benzoate

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